diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate
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Overview
Description
The compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . It also contains functional groups such as carboxylate and acetamido, which can significantly influence its chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or modifying the structure of the molecule. Common techniques might include condensation reactions, substitution reactions, or the use of specialized reagents .Molecular Structure Analysis
The structure of the molecule can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present and the overall structure of the molecule. For example, the carboxylate groups might make the compound acidic, or the acetamido group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, solubility, and stability, can be determined using various laboratory techniques. These properties can give clues about how the compound might behave in different environments .Scientific Research Applications
Microwave-Assisted Synthesis and Novel Coupling Reactions
Microwave-assisted synthesis has been employed to create novel pyrido[3,2-f][1,4]thiazepines, demonstrating an efficient pathway to synthesize complex heterocyclic compounds, including those related to the core structure of the compound . This method provides better yields in shorter times compared to traditional synthesis methods (Faty, Youssef, & Youssef, 2011).
Synthesis of Pyrido-Annulated Analogues
An expedient protocol for synthesizing pyrido-annulated analogs of 1,5-benzothiazepines highlights the medicinal interest in the structural exploration around the benzothiazepine core. This research showcases the potential of these compounds for further medicinal chemistry investigations (Gupta, Devi, & Kishore, 2012).
Antitumor Evaluation of Heterocyclic Compounds
Research into the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide revealed significant antitumor activities. These findings emphasize the relevance of such compounds in developing new anticancer agents (Shams, Mohareb, Helal, & Mahmoud, 2010).
Synthesis and Anticancer Activity of Novel Heterocycles
The use of ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block for synthesizing new heterocycles with significant anticancer activity against colon cancer cell lines illustrates the therapeutic potential of these structures (Abdel-Motaal, Alanzy, & Asem, 2020).
Anti-inflammatory Agents from Benzo[b]thiophene Derivatives
The development of C5-substituted benzo[b]thiophenes as potent anti-inflammatory agents showcases the pharmaceutical applications of thiophene derivatives, indicating their significance in drug discovery and development (Radwan, Shehab, & El-Shenawy, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
diethyl 3-methyl-5-[[2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetyl]amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S2/c1-4-29-21(27)18-13(3)19(22(28)30-5-2)32-20(18)23-16(25)12-24-14-8-6-7-9-15(14)31-11-10-17(24)26/h6-9H,4-5,10-12H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDZSMLXMWGMES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2C(=O)CCSC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate |
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